2-Bromo-5-(difluoromethoxy)pyrazine
Description
Significance of Pyrazine (B50134) Derivatives in Contemporary Organic Synthesis Research
Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that are of significant interest in organic chemistry. sigmaaldrich.comrsc.org Their inherent aromaticity and the presence of two nitrogen atoms in a 1,4-relationship impart unique electronic properties to the ring system. These characteristics make pyrazines valuable frameworks in the development of new materials and have led to their prevalence in natural products. sigmaaldrich.comgoogle.com
In the realm of contemporary organic synthesis, pyrazines serve as crucial intermediates for the construction of more complex molecules, including pharmaceuticals and agrochemicals. sigmaaldrich.combldpharm.com The pyrazine nucleus can be found in a variety of biologically active compounds, exhibiting a broad spectrum of pharmacological activities. rsc.orgbldpharm.com Furthermore, the pyrazine scaffold is amenable to a wide range of chemical transformations, allowing for the introduction of various substituents and the construction of diverse molecular libraries for drug discovery and materials science. rsc.orgbldpharm.com
Role of Halogenated Pyrazines as Versatile Synthetic Precursors
The introduction of a halogen atom onto the pyrazine ring dramatically enhances its utility as a synthetic intermediate. a2bchem.com Halogenated pyrazines, such as those containing bromine or chlorine, are particularly valuable due to their ability to participate in a variety of cross-coupling reactions. a2bchem.com These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the pyrazine ring.
The bromo-substituent in compounds like 2-Bromo-5-(difluoromethoxy)pyrazine (B6153190) serves as a versatile "handle" for molecular elaboration. It can be readily displaced or coupled with other molecular fragments through well-established synthetic methodologies. This reactivity allows chemists to introduce a wide array of functional groups, including aryl, alkyl, and alkynyl moieties, thereby constructing complex molecular architectures from a relatively simple starting material. The ability to selectively functionalize the pyrazine core is a key driver of research into new halogenated pyrazine derivatives.
Importance and Unique Characteristics of the Difluoromethoxy Functional Group in Chemical Design
The difluoromethoxy group (-OCF₂H) has emerged as a highly sought-after functional group in modern chemical design, particularly in the field of medicinal chemistry. Its unique electronic properties, which are distinct from both a simple methoxy (B1213986) group and a trifluoromethoxy group, can have a profound impact on the biological and physicochemical properties of a molecule.
The incorporation of a difluoromethoxy group can enhance a molecule's metabolic stability, lipophilicity, and membrane permeability. The difluoromethyl group can also act as a bioisostere for other functional groups, such as alcohols or thiols, potentially improving a drug candidate's pharmacokinetic profile. The combination of the lipophilic nature of the fluorinated moiety with the polarity of the oxygen atom allows for fine-tuning of a molecule's properties to optimize its interaction with biological targets. The growing recognition of these benefits has spurred significant research into methods for introducing the difluoromethoxy group into organic molecules.
Scope and Objectives of Research on this compound
Research on this compound is focused on leveraging its unique combination of a reactive bromo-substituent and a property-modulating difluoromethoxy group. The primary objective is to establish this compound as a readily accessible and versatile building block for the synthesis of novel, highly functionalized pyrazine derivatives.
Key areas of investigation include the development of efficient and scalable synthetic routes to this compound itself. Furthermore, research aims to explore the scope of its participation in various cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. By demonstrating the utility of this compound in constructing a diverse range of new molecules, researchers aim to expand the synthetic chemist's toolbox and facilitate the discovery of new compounds with potential applications in medicine and materials science.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₃BrF₂N₂O |
| Molecular Weight | 224.99 g/mol |
| CAS Number | 1261768-93-7 |
| Appearance | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Not available |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H3BrF2N2O |
|---|---|
Molecular Weight |
224.99 g/mol |
IUPAC Name |
2-bromo-5-(difluoromethoxy)pyrazine |
InChI |
InChI=1S/C5H3BrF2N2O/c6-3-1-10-4(2-9-3)11-5(7)8/h1-2,5H |
InChI Key |
ZTWLOEJUYLLHCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)Br)OC(F)F |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 2 Bromo 5 Difluoromethoxy Pyrazine
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 2-Bromo-5-(difluoromethoxy)pyrazine (B6153190), the bromine atom at the 2-position of the pyrazine (B50134) ring is the primary site for these transformations.
Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. bldpharm.com This reaction is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups. mdpi.com
Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling of Bromo-Heterocycles with Arylboronic Acids (Data is illustrative and based on analogous compounds)
| Bromo-Heterocycle | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 72 | mdpi.com |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | None | K₂CO₃ | i-PrOH/H₂O | 95 | scribd.com |
| 5-Bromoindole | Phenylboronic acid | Pd-NPs | None | K₂CO₃ | THF/H₂O | 91 |
This table presents data for compounds analogous to this compound to illustrate typical reaction conditions and outcomes for Suzuki-Miyaura coupling reactions of bromo-heterocycles.
The choice of ligand and solvent system is crucial for the success of the Suzuki-Miyaura coupling. Electron-rich and bulky phosphine (B1218219) ligands, such as those from the Buchwald and Fu research groups, are often employed to enhance the catalytic activity of the palladium center, especially for less reactive substrates. nptel.ac.in The solvent system typically consists of an organic solvent, such as 1,4-dioxane, toluene (B28343), or isopropanol, and an aqueous basic solution. researchgate.netutrgv.edu The base, commonly sodium carbonate, potassium carbonate, or potassium phosphate, is essential for the transmetalation step. The specific conditions, including the choice of ligand, base, and solvent, need to be optimized for each specific substrate combination to achieve maximum yield and purity of the desired product.
Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. harvard.edu This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules. It is anticipated that this compound can readily undergo Buchwald-Hartwig amination with a variety of primary and secondary amines. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a strong base, such as sodium tert-butoxide. The choice of ligand is critical, with bulky, electron-rich biaryl phosphine ligands often providing the best results. researchgate.net Studies on the amination of other bromo-heterocycles, such as bromoimidazoles and bromopyrazoles, have shown that these reactions can proceed in moderate to excellent yields under optimized conditions. utrgv.edu
Table 2: Representative Buchwald-Hartwig Amination of Bromo-Heterocycles (Data is illustrative and based on analogous compounds)
| Bromo-Heterocycle | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Bromo-1H-imidazole | Aniline | Pd₂(dba)₃ | tBuBrettPhos | NaOtBu | Toluene | 85 | utrgv.edu |
| 3-Bromopyridine | Morpholine | [Pd-L2]₂[BF₄]₂ | DavePhos | KOtBu | 1,4-Dioxane | 98 | researchgate.net |
| 2-Bromotoluene | Cyclohexylamine | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 95 |
This table presents data for compounds analogous to this compound to illustrate typical reaction conditions and outcomes for Buchwald-Hartwig amination reactions of bromo-heterocycles.
Sonogashira Coupling for Carbon-Carbon Bond Formation
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a base, such as an amine. researchgate.net this compound is a suitable substrate for this reaction, which would lead to the formation of 2-alkynyl-5-(difluoromethoxy)pyrazines. These products can serve as versatile intermediates for further synthetic transformations. The reaction of 2-bromo-5-nitropyridine (B18158) with terminal acetylenes has been reported to proceed efficiently, suggesting that the analogous reaction with this compound would also be successful. chemshuttle.com
Kumada-Corriu Coupling
The Kumada-Corriu coupling is a cross-coupling reaction between a Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex. a2bchem.commdpi.com This reaction represents one of the earliest examples of transition metal-catalyzed C-C bond formation. This compound could potentially be coupled with various alkyl or aryl Grignard reagents using a suitable nickel or palladium catalyst. researchgate.net The reaction is typically carried out in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. While highly effective, the utility of the Kumada-Corriu coupling can be limited by the high reactivity of Grignard reagents, which may not be compatible with certain functional groups. bldpharm.com
Scope and Limitations of Halogen Reactivity in Transition Metal Catalysis
The bromine atom in this compound serves as a key handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring significantly influences the reactivity of the C-Br bond, generally rendering it more susceptible to oxidative addition to a low-valent metal center (e.g., Pd(0)), a critical step in many catalytic cycles.
The scope of these reactions is broad, encompassing widely-used transformations such as Suzuki, Heck, Sonogashira, and Stille couplings. However, the high reactivity of the halopyrazine system also introduces limitations. The lability of the C-Br bond on the electron-poor pyrazine ring can sometimes lead to undesired side reactions. For instance, in Suzuki couplings, competitive protodeboronation of the boronic acid partner can occur, reducing the yield of the desired cross-coupled product. Furthermore, the strong electron-withdrawing character of the pyrazine can deactivate certain catalysts or necessitate stronger bases and higher temperatures to achieve efficient conversion. Regioselectivity can also be a challenge in pyrazine systems with multiple potential reaction sites, although in the case of this compound, the reactivity is predominantly centered at the C-Br bond.
Table 1: Examples of Transition Metal-Catalyzed Reactions on Halopyrazine Systems
| Reaction Type | Catalyst/Reagents | Product Type | General Observations & Limitations |
|---|---|---|---|
| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Boronic Acid | Aryl- or Heteroaryl-substituted Pyrazine | Generally effective but can be limited by protodeboronation of the coupling partner. |
| Sonogashira Coupling | Pd catalyst, Cu co-catalyst, Base (e.g., Et₃N), Terminal Alkyne | Alkynyl-substituted Pyrazine | Robust method for C-C bond formation, including on complex pyrazine cores. |
| Heck Coupling | Pd catalyst, Base, Alkene | Alkenyl-substituted Pyrazine | Provides access to styryl-type pyrazines; regioselectivity in the alkene partner can be an issue. |
| Stille Coupling | Pd catalyst, Organostannane Reagent | Alkyl-, Alkenyl-, or Aryl-substituted Pyrazine | Effective but limited by the toxicity and stability of organotin reagents. |
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyrazine ring, being an aza-aromatic system, is inherently electron-deficient and thus activated towards nucleophilic attack. This reactivity is further amplified by the presence of the strongly electron-withdrawing difluoromethoxy group, making this compound a prime candidate for Nucleophilic Aromatic Substitution (SNAr) reactions.
Mechanistic Investigations of Nucleophilic Attack on Electron-Deficient Pyrazine Rings
Nucleophilic aromatic substitution reactions typically proceed through a stepwise addition-elimination mechanism. wikipedia.orgchemistrysteps.com In this pathway, a nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acs.orgresearchgate.net The aromaticity of the ring is temporarily broken in this step, which is generally the rate-determining step of the reaction. chemistrysteps.com The presence of electron-withdrawing groups, such as the two nitrogen atoms in the pyrazine ring and the para-positioned difluoromethoxy group, is crucial for stabilizing this negatively charged intermediate. researchgate.netresearchgate.net In the final step, the leaving group (bromide) is expelled, and the aromaticity of the pyrazine ring is restored. chemistrysteps.comacs.org
While the stepwise mechanism is common for highly electron-deficient systems, some SNAr reactions can also occur via a concerted mechanism, where bond formation and bond cleavage happen in a single step. chemrxiv.org The operative mechanism can depend on the specific nucleophile, leaving group, and solvent conditions. For a substrate like this compound, the high degree of activation from both the ring nitrogens and the -OCF₂H group strongly favors the formation of a stabilized Meisenheimer intermediate, making the stepwise pathway highly plausible. researchgate.net
Tele-Substitution Phenomena in Pyrazine and Triazolopyrazine Systems
In addition to direct (ipso) substitution where the nucleophile replaces the leaving group at the same carbon, an alternative and less common pathway known as tele-substitution can occur in certain heterocyclic systems. acs.org This phenomenon involves the nucleophile attacking a different position on the ring, leading to the displacement of the leaving group from a remote location. acs.orgresearchgate.net
Studies on related triazolopyrazine systems have shown that specific conditions can favor this unusual transformation. acs.org Factors that promote the tele-substitution pathway over direct ipso-substitution include the use of softer nucleophiles, increased equivalents of the nucleophile, less polar solvents, and the presence of a larger halogen leaving group (I > Br > Cl). acs.org Given that the subject compound contains a bromine atom, the possibility of tele-substitution should be considered, particularly when employing soft nucleophiles in high concentrations within less polar media.
Table 2: Factors Influencing the Competition Between Ipso- and Tele-Substitution
| Factor | Favors Ipso-Substitution | Favors Tele-Substitution | Rationale |
|---|---|---|---|
| Nucleophile | Hard Nucleophiles | Soft Nucleophiles, High Concentration | Softer nucleophiles may prefer attack at a different site based on orbital interactions; high concentration can drive the alternative pathway. acs.org |
| Solvent | Polar Solvents | Less Polar Solvents | Polarity can influence the stability of the respective transition states. acs.org |
| Leaving Group | Cl | Br, I | Larger, more polarizable halogens are better able to support the elimination step in the tele-substitution mechanism. acs.org |
Competitive Reactivity of Halogen and Difluoromethoxy Groups under Nucleophilic Conditions
When a molecule contains multiple potential leaving groups, the site of nucleophilic attack is determined by a combination of ring activation and leaving group ability. In this compound, both the bromo and difluoromethoxy groups are electron-withdrawing, but their capacities as leaving groups in SNAr reactions are vastly different.
In the context of SNAr, the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the electronegativity of the substituent (F > Cl > Br > I). wikipedia.orgchemistrysteps.comnih.gov However, the second step involves the expulsion of the leaving group. While the C-O bond of an alkoxy group is strong, it can be cleaved in the energetically favorable rearomatization step. stackexchange.com Nevertheless, halides are generally superior leaving groups compared to alkoxy groups in SNAr reactions. The difluoromethoxide anion (⁻OCF₂H) is a significantly poorer leaving group than the bromide anion (Br⁻) due to its higher basicity. Therefore, under typical nucleophilic aromatic substitution conditions, there is a strong preference for the displacement of the bromine atom over the difluoromethoxy group. The reaction will selectively occur at the C-2 position to yield the 2-substituted-5-(difluoromethoxy)pyrazine product.
Radical Functionalization Strategies
The C-Br bond in this compound can also be leveraged in radical-based transformations, offering a complementary approach to ionic pathways for forming new chemical bonds. Modern methods, particularly those involving photoredox catalysis, provide mild and efficient ways to generate radical intermediates.
Photoredox Catalysis in Difluoromethylation Reactions
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling the generation of radical species under exceptionally mild conditions. wikipedia.orgyoutube.com This strategy has been successfully applied to the functionalization of aryl and heteroaryl halides. nih.govcas.cn For a substrate like this compound, a photoredox catalytic cycle could be employed to replace the bromine atom with a difluoromethyl (-CF₂H) group.
While a specific report on the difluoromethylation of this exact pyrazine is not available, methodologies developed for other aryl halides are instructive. For example, nickel-catalyzed difluoromethylation of aryl bromides using a difluoromethyl zinc reagent has been achieved at room temperature. acs.org Similarly, photoredox-catalyzed protocols for the aryldifluoromethylation of alkenes using an S-(difluoromethyl)sulfonium salt as the CF₂H source have been developed. nih.gov
A plausible mechanism for the direct difluoromethylation of this compound could involve a dual catalytic system, merging photoredox and nickel catalysis. In this scenario, a photocatalyst (e.g., an iridium or ruthenium complex), upon excitation by visible light, would reduce a Ni(II) precatalyst to a more reactive Ni(I) or Ni(0) species. This nickel species would then undergo oxidative addition into the C-Br bond of the pyrazine to form a pyrazinyl-Ni(II) intermediate. Concurrently, a difluoromethyl radical (•CF₂H), generated from a suitable precursor via a separate SET event, could be trapped by the nickel complex, leading to a Ni(III) or Ni(IV) intermediate. Subsequent reductive elimination would then furnish the desired 2-(difluoromethyl)-5-(difluoromethoxy)pyrazine product and regenerate the nickel catalyst. nih.gov This approach highlights the potential for modern radical strategies to functionalize the this compound core.
Minisci-Type Radical Chemistry for Heteroaromatic Functionalization
The Minisci reaction is a powerful tool for the C-H functionalization of electron-deficient heteroaromatics, such as pyrazines. wikipedia.orgrsc.orgrsc.org This reaction involves the addition of a nucleophilic carbon-centered radical to a protonated N-heterocycle. wikipedia.orgscispace.com The acidic conditions required for the reaction activate the heterocyclic base, making it more susceptible to radical attack. wikipedia.orgscispace.com
In the context of this compound, Minisci-type reactions offer a direct method for introducing alkyl groups onto the pyrazine ring. wikipedia.orgacs.org This approach is advantageous as it avoids the need for pre-functionalization of the heterocycle, which is often required in other synthetic strategies. wikipedia.org The reaction typically utilizes a radical precursor, an oxidizing agent, and a strong acid. wikipedia.orgscispace.com For instance, alkyl radicals can be generated from carboxylic acids via oxidative decarboxylation using silver nitrate (B79036) and ammonium (B1175870) persulfate. wikipedia.org
Recent advancements in Minisci-type chemistry have introduced milder and more efficient protocols, including those mediated by visible light photoredox catalysis. scispace.comnih.gov These methods often employ alternative radical sources like alkyl halides, expanding the scope and functional group tolerance of the reaction. nih.gov The regioselectivity of the Minisci reaction on substituted pyrazines is influenced by the electronic properties of both the substituent and the incoming radical. scispace.comsemanticscholar.org
Stability and Intrinsic Reactivity of the Difluoromethoxy Group
Tolerance to Various Reaction Conditions (e.g., Metallation, Catalytic Reduction)
The difluoromethoxy (OCF₂H) group generally exhibits good stability under a variety of reaction conditions. The strong carbon-fluorine bonds contribute to its robustness. mdpi.com For instance, the difluoromethyl group is often stable to conditions used for metallation and catalytic reduction, which are common transformations in organic synthesis.
However, the reactivity can be influenced by the specific reagents and conditions employed. While the difluoromethoxy group is generally stable, the bromine atom on the pyrazine ring is susceptible to various transformations. For example, palladium-catalyzed cross-coupling reactions are common methods for functionalizing aryl halides. rsc.org Additionally, catalytic reduction can be employed to remove the bromine atom, although the conditions must be carefully chosen to avoid affecting the difluoromethoxy group.
Pseudohalogen Character and Electronic Influence on the Pyrazine Ring
The difluoromethoxy group is considered a "pseudohalogen" due to its electronic properties, which are similar to those of halogen atoms like chlorine. nih.gov It is a moderately electron-withdrawing substituent, a characteristic that significantly influences the electronic properties of the pyrazine ring. nuph.edu.ua
The presence of the electron-withdrawing difluoromethoxy group, in conjunction with the inherent electron-deficient nature of the pyrazine ring, further decreases the electron density of the aromatic system. semanticscholar.orgmdpi.com This electronic effect has several consequences:
Increased Susceptibility to Nucleophilic Attack: The reduced electron density makes the pyrazine ring more susceptible to nucleophilic aromatic substitution reactions.
Modulation of Redox Potential: Electron-withdrawing groups tend to increase the redox potential of the molecule. mdpi.com
Influence on Acidity/Basicity: The electronegativity of the difluoromethoxy group can affect the basicity of the nitrogen atoms in the pyrazine ring. nih.gov
The electronic influence of the difluoromethoxy group is a key factor in tuning the reactivity and properties of this compound for specific applications.
Conformational Preferences and Hydrogen Bonding Potential of the Difluoromethoxy Moiety
The difluoromethyl (CF₂H) group can act as a hydrogen bond donor. beilstein-journals.orgchemistryviews.org This is due to the polarization of the C-H bond caused by the two highly electronegative fluorine atoms. beilstein-journals.org While weaker than conventional hydrogen bond donors like hydroxyl (-OH) or thiol (-SH) groups, this interaction can be significant in molecular recognition and crystal packing. beilstein-journals.orgnih.gov
The hydrogen bond donating capacity of the CF₂H group is influenced by its electronic environment. beilstein-journals.org When attached to an electron-withdrawing aromatic system like pyrazine, the hydrogen bond donating ability is enhanced. beilstein-journals.org
Spectroscopic and Structural Elucidation of 2 Bromo 5 Difluoromethoxy Pyrazine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of 2-Bromo-5-(difluoromethoxy)pyrazine (B6153190), offering precise insights into the atomic arrangement and connectivity within the molecule.
Proton NMR (¹H NMR) Analysis and Chemical Shift Assignment
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the proton of the difluoromethoxy group. The pyrazine (B50134) ring protons typically appear as singlets in the aromatic region of the spectrum. The proton of the difluoromethoxy group (-OCHF₂) exhibits a triplet due to coupling with the two adjacent fluorine atoms.
Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazine-H | ~8.5 - 8.7 | s |
| Pyrazine-H | ~8.3 - 8.5 | s |
| -OCHF₂ | ~6.6 - 6.8 | t |
Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.
Carbon-13 NMR (¹³C NMR) Characterization and Coupling Patterns
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum will show distinct signals for each of the five carbon atoms in the molecule. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The carbon atoms of the pyrazine ring will also exhibit characteristic chemical shifts, with the carbon atom bonded to the bromine atom showing a lower chemical shift compared to the others.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-Br | ~140 - 145 |
| C-O | ~150 - 155 |
| Pyrazine-C | ~145 - 150 |
| Pyrazine-C | ~135 - 140 |
| -OCHF₂ | ~110 - 115 (t) |
Note: These are predicted ranges and actual values may differ based on experimental conditions.
Fluorine-19 NMR (¹⁹F NMR) for the Difluoromethoxy Moiety
¹⁹F NMR spectroscopy is a powerful tool specifically for observing fluorine atoms within a molecule. For this compound, the ¹⁹F NMR spectrum will show a doublet for the two equivalent fluorine atoms of the difluoromethoxy group. This doublet arises from the coupling with the single proton of the same group.
Advanced Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, ROESY) for Structural Connectivity
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. oxinst.comcolumbia.edu It would show a correlation between the -OCHF₂ proton and the corresponding carbon, as well as correlations between the pyrazine protons and their directly attached carbons. oxinst.comcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. columbia.edulibretexts.org For instance, it would show correlations between the pyrazine protons and adjacent carbon atoms, and between the -OCHF₂ proton and the pyrazine carbon to which the difluoromethoxy group is attached. columbia.edulibretexts.org
COSY (Correlation Spectroscopy): While less informative for this specific molecule due to the lack of proton-proton coupling between the isolated pyrazine protons, it would confirm the absence of such couplings.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms.
These advanced techniques collectively provide a comprehensive and undeniable confirmation of the structural framework of this compound. oxinst.comcolumbia.eduyoutube.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is utilized to identify the characteristic functional groups present in this compound. The IR spectrum would display absorption bands corresponding to the vibrations of specific bonds.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| C-H (aromatic) | ~3000 - 3100 |
| C-F | ~1000 - 1200 |
| C-O-C | ~1050 - 1150 |
| C=N (pyrazine ring) | ~1550 - 1600 |
| C-Br | ~500 - 600 |
The presence of these characteristic bands in the IR spectrum provides strong evidence for the assigned functional groups within the molecule. core.ac.uk
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight and confirming the molecular formula of this compound. bris.ac.uk The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio) would be observed, confirming the presence of a single bromine atom.
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₅H₃BrF₂N₂O.
Fragmentation analysis within the mass spectrometer provides further structural information. Common fragmentation pathways could include the loss of the bromine atom, the difluoromethoxy group, or cleavage of the pyrazine ring, leading to the formation of characteristic fragment ions that support the proposed structure. miamioh.edu
X-ray Crystallography for Solid-State Structure Determination (as demonstrated for pyrazine derivatives)
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The intensities and positions of these spots are recorded and analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, leading to a complete three-dimensional model of the molecule.
For pyrazine derivatives, X-ray crystallography has been instrumental in characterizing their solid-state structures, including the planarity of the pyrazine ring, the conformation of substituents, and the nature of intermolecular interactions such as hydrogen bonding and π-π stacking. nih.govnih.gov These interactions play a significant role in the packing of molecules in the crystal lattice and can influence properties like melting point and solubility.
In the case of this compound, an X-ray crystallographic analysis would be expected to reveal key structural features. The planar pyrazine ring would likely serve as a central scaffold, with the bromine atom and the difluoromethoxy group extending from it. The analysis would provide precise measurements of the C-Br, C-O, and C-F bond lengths, as well as the bond angles within the pyrazine ring and the substituent groups. Furthermore, it would elucidate the conformational orientation of the difluoromethoxy group relative to the pyrazine ring.
To illustrate the type of data obtained from such an analysis, the following table presents hypothetical crystallographic data for a pyrazine derivative, based on published studies of similar compounds. nih.gov
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.58 |
| b (Å) | 12.45 |
| c (Å) | 8.92 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 810.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.85 |
| R-factor (%) | 4.5 |
This data is for illustrative purposes and does not represent experimentally determined values for this compound.
The successful application of X-ray crystallography to numerous pyrazine-containing coordination polymers and organic co-crystals further demonstrates the power of this technique in understanding the solid-state behavior of this class of compounds. rsc.orgnih.govresearchgate.netacs.org These studies have revealed intricate three-dimensional networks and have provided insights into the role of pyrazine as a bridging ligand in coordination chemistry. rsc.orgresearchgate.net Therefore, a single-crystal X-ray diffraction study of this compound would be an invaluable step in fully characterizing its molecular and supramolecular structure.
Computational Chemistry Studies on 2 Bromo 5 Difluoromethoxy Pyrazine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic architecture of 2-Bromo-5-(difluoromethoxy)pyrazine (B6153190) and its resulting chemical reactivity. These calculations solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and energy levels. The pyrazine (B50134) ring, a diazine with two nitrogen atoms at positions 1 and 4, is inherently electron-deficient. mdpi.com This characteristic is further modulated by the attached substituents: the bromo group and the difluoromethoxy group.
The electronic structure dictates the molecule's reactivity. For pyrazine derivatives, the locations of the nitrogen atoms create regions of lower electron density, making the ring susceptible to certain types of chemical reactions. mdpi.com Computational models can quantify these effects, generating electron density maps that visualize the electron-rich and electron-poor regions of this compound. This information is crucial for predicting how the molecule will interact with other chemical species.
Density Functional Theory (DFT) for Molecular Orbital Analysis (HOMO-LUMO)
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.govnih.gov A key aspect of DFT analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov
For this compound, DFT calculations would determine the energies of these frontier orbitals. A smaller HOMO-LUMO gap generally implies higher reactivity. The results of such an analysis would show how the electron-withdrawing nature of the bromine atom and the difluoromethoxy group influences the energy levels of the pyrazine core. This data is invaluable for understanding the molecule's electronic transitions and potential applications in materials science. nih.gov
Table 1: Illustrative DFT-Calculated Molecular Orbital Energies
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table illustrates the type of data generated from DFT calculations. Specific values for this compound are not publicly available.
Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding of each nucleus in this compound, it is possible to predict the ¹H, ¹³C, and ¹⁹F NMR spectra. These theoretical spectra can then be compared with experimental data to validate the calculated molecular structure and provide a more detailed understanding of the molecule's electronic environment.
The process involves optimizing the molecule's geometry using a method like DFT and then performing NMR calculations with a suitable basis set. The calculated chemical shifts provide insights into the electronic effects of the bromo and difluoromethoxy substituents on the pyrazine ring. Discrepancies between predicted and experimental shifts can also highlight interesting structural or dynamic features of the molecule in solution. mdpi.com
Table 2: Predicted vs. Experimental NMR Chemical Shifts (Illustrative)
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| ¹H | Data not available | Data not available |
| ¹³C | Data not available | Data not available |
| ¹⁹F | Data not available | Data not available |
Note: This table demonstrates the application of computational methods in predicting NMR data. Actual calculated and experimental values for this compound are not available in the searched literature.
Reaction Mechanism Elucidation through Computational Modeling
For instance, in a nucleophilic aromatic substitution reaction, computational models could determine whether the reaction proceeds via a Meisenheimer complex or another pathway. The calculations would reveal the activation energies for different possible routes, allowing for a prediction of the most likely mechanism. This level of detail is crucial for optimizing reaction conditions and designing more efficient synthetic routes. researchgate.net
Conformational Analysis of the Difluoromethoxy Group and its Impact on Overall Molecular Geometry
These studies typically involve rotating the difluoromethoxy group and calculating the energy at each step to generate a rotational energy profile. The minima on this profile correspond to the stable conformers. The analysis would also consider interactions between the difluoromethoxy group and the adjacent pyrazine ring. rsc.orgnih.gov The preferred conformation can have a significant impact on the molecule's physical properties and how it interacts with other molecules.
Table 3: Illustrative Conformational Analysis Data
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Conformer 1 | Data not available | Data not available |
| Conformer 2 | Data not available | Data not available |
Note: This table is an example of the data generated from a conformational analysis. Specific values for this compound are not publicly available.
Investigation of Substituent Electronic Effects on Pyrazine Reactivity
The electronic properties and reactivity of the pyrazine ring are significantly influenced by its substituents. mdpi.com In this compound, both the bromine atom and the difluoromethoxy group are electron-withdrawing. Computational studies can quantify the magnitude of these effects. rsc.org
The bromine atom exerts a -I (inductive) effect and a +M (mesomeric) effect, with the inductive effect generally being dominant for halogens. The difluoromethoxy group is also strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. These substituent effects decrease the electron density of the pyrazine ring, which can influence its reactivity in various ways, such as making it more or less susceptible to electrophilic or nucleophilic attack at different positions. mdpi.comrsc.org Computational analysis of parameters like atomic charges and electrostatic potential maps can provide a detailed picture of these electronic perturbations.
Applications of 2 Bromo 5 Difluoromethoxy Pyrazine in Advanced Organic Synthesis
Building Block for the Construction of Complex Heterocyclic Systems
The presence of a bromine atom on the pyrazine (B50134) ring of 2-Bromo-5-(difluoromethoxy)pyrazine (B6153190) makes it an ideal substrate for the synthesis of more elaborate heterocyclic systems. Halogenated heterocycles are widely employed as precursors in cyclization and annulation reactions to form fused ring systems, which are common motifs in pharmaceuticals and functional materials.
For instance, the bromine atom can serve as a handle for intramolecular cyclization reactions. Following a coupling reaction at the bromine position to introduce a side chain containing a suitable nucleophile, a subsequent ring-closing reaction can lead to the formation of bicyclic or polycyclic heterocyclic systems incorporating the pyrazine ring. The difluoromethoxy group, being electronically withdrawing, can influence the regioselectivity of such cyclizations and modulate the electronic properties of the final product.
While direct examples involving this compound are not extensively documented in publicly available research, the synthesis of fused heterocycles from bromo-aromatic precursors is a well-established strategy. For example, the synthesis of 1,4-benzoxazine fused heterocycles has been achieved through reactions involving bromo-esters and subsequent cyclization steps. Similarly, the construction of complex pyrazolo[1,5-a]pyrimidines often involves the use of halogenated pyrimidine (B1678525) precursors.
Precursor for Further Functionalization through Diverse Palladium-Catalyzed Transformations
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and bromo-aromatic compounds are excellent substrates for these transformations. This compound is poised to be a valuable precursor for a variety of such reactions, allowing for the introduction of a wide range of functional groups at the 2-position of the pyrazine ring.
Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the bromo-pyrazine with a boronic acid or ester. This is a powerful method for synthesizing aryl- or heteroaryl-substituted pyrazines. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki coupling of a bromo-thiophene derivative with various aryl boronic acids highlights the utility of this approach for functionalizing heterocyclic systems.
| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 72 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 68 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70 |
Table 1: Representative examples of Suzuki-Miyaura reactions with bromo-heterocycles. Data is illustrative and based on reactions with analogous compounds.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the bromo-pyrazine, catalyzed by palladium and a copper(I) co-catalyst, to form alkynyl-pyrazines. These products are valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals and organic materials. The Sonogashira coupling has been successfully applied to various bromo-heterocycles, demonstrating its potential applicability to this compound.
| Entry | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene (B28343) | Good |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | Good |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | Good |
Table 2: Representative examples of Sonogashira reactions with bromo-heterocycles. Data is illustrative and based on reactions with analogous compounds.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of amino-pyrazines from this compound and a primary or secondary amine. Aminopyrazines are important scaffolds in medicinal chemistry. The reaction conditions, including the choice of palladium precatalyst, phosphine (B1218219) ligand, and base, can be optimized for efficient coupling.
| Entry | Amine | Palladium Precatalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Morpholine | [Pd(allyl)Cl]₂ | XPhos | NaOt-Bu | Toluene | High |
| 2 | Diphenylamine | [Pd(allyl)Cl]₂ | XPhos | NaOt-Bu | Toluene | 92 |
| 3 | Carbazole | [Pd(allyl)Cl]₂ | TrixiePhos | LiOt-Bu | Toluene | 85 |
Table 3: Representative examples of Buchwald-Hartwig amination with bromo-arenes. Data is illustrative and based on reactions with analogous compounds.
Intermediate in the Synthesis of Pyrazine-Containing Scaffolds for Chemical Biology Research
Pyrazine and its derivatives are prevalent in biologically active molecules and natural products. The pyrazine ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets. This compound, as a functionalized pyrazine, serves as a valuable intermediate for creating libraries of pyrazine-containing compounds for chemical biology research and drug discovery.
The introduction of the difluoromethoxy group is of particular interest as this moiety can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to target proteins. The bromine atom allows for the strategic introduction of various pharmacophores through the cross-coupling reactions mentioned previously. This enables the systematic exploration of the structure-activity relationship (SAR) of novel pyrazine-based compounds. For instance, pyrazine carboxamides have shown promising biological activities.
The synthesis of diverse heterocyclic compounds for biological screening often relies on the functionalization of key intermediates like this compound. The ability to generate a multitude of derivatives from a single, readily available starting material is a key strategy in modern drug discovery.
Utilization in the Development of Novel Synthetic Methodologies for Pyrazine Derivatization
The unique electronic properties of this compound, arising from the interplay between the electron-rich pyrazine ring, the electronegative bromine atom, and the strongly electron-withdrawing difluoromethoxy group, make it an interesting substrate for the development of new synthetic methods.
Researchers can explore novel reaction conditions and catalytic systems to achieve selective transformations on this molecule. For example, developing regioselective functionalization methods for polyhalogenated pyrazines is an active area of research. While this compound is monosubstituted with bromine, its reactivity can be compared and contrasted with di- or tri-halogenated pyrazines to understand the electronic and steric effects governing these reactions.
Furthermore, the difluoromethoxy group itself can potentially participate in or influence reactions, leading to new synthetic pathways. The development of efficient and scalable methods for the synthesis of functionalized pyrazines is crucial for advancing the fields of medicinal chemistry and materials science. The study of the reactivity of compounds like this compound can contribute significantly to this endeavor.
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes for 2-Bromo-5-(difluoromethoxy)pyrazine (B6153190)
The current synthesis of this compound likely proceeds through a multi-step sequence, beginning with the bromination of a pyrazine (B50134) precursor followed by the introduction of the difluoromethoxy group. A key intermediate in this process is 2-bromo-5-hydroxypyrazine. nih.govresearchgate.netnih.gov Future research should focus on developing more efficient and sustainable methods for both the synthesis of this precursor and the subsequent difluoromethoxylation step.
Conventional bromination reactions often utilize harsh reagents and produce significant waste. Greener alternatives, such as those employing N-bromosuccinimide (NBS) with a catalyst or electrochemical methods, should be explored. For the crucial difluoromethoxylation step, traditional methods often rely on hazardous reagents like chlorodifluoromethane (B1668795) (Freon-22). Modern, more sustainable approaches are highly sought after.
One promising avenue is the use of visible-light photoredox catalysis. nih.govrsc.orgrsc.org This technique allows for the generation of the difluoromethoxy radical under mild conditions, which can then react with the hydroxypyrazine. nih.govrsc.orgnih.gov Another approach involves the use of bench-stable difluoromethylating reagents, such as S-(difluoromethyl)sulfonium salts, which can react with phenols in the presence of a base. researchgate.netacs.orgsci-hub.se The development of enzymatic or chemoenzymatic methods for difluoromethoxylation would represent a significant leap forward in terms of sustainability. nih.gov
Table 1: Potential Sustainable Synthetic Approaches
| Step | Conventional Method | Proposed Sustainable Alternative | Key Advantages of Alternative |
| Bromination | Molecular bromine | N-Bromosuccinimide (NBS) with catalyst, Electrochemical bromination | Milder conditions, reduced hazardous waste |
| Difluoromethoxylation | Chlorodifluoromethane (Freon-22) | Photoredox catalysis with a difluoromethoxy radical precursor, S-(difluoromethyl)sulfonium salts | Milder reaction conditions, avoidance of ozone-depleting substances, improved functional group tolerance |
Exploration of Underutilized Reactivity Pathways for Selective Functionalization
The bromine atom on the pyrazine ring is a prime handle for functionalization via cross-coupling reactions. However, the selective functionalization of other positions on the pyrazine ring remains a significant challenge. Future research should focus on exploring underutilized reactivity pathways to achieve this.
One such pathway is the direct C-H functionalization of the pyrazine ring. rsc.orgrsc.org This approach avoids the need for pre-functionalized starting materials and can lead to novel substitution patterns. The electronic properties of the difluoromethoxy group will likely play a crucial role in directing the regioselectivity of such reactions. youtube.comyoutube.comchemistrytalk.orglibretexts.orgorganicchemistrytutor.com The electron-withdrawing nature of the difluoromethoxy group is expected to deactivate the pyrazine ring towards electrophilic attack but could direct nucleophilic or radical attack to specific positions.
Furthermore, the development of novel directing groups that can be temporarily installed on the pyrazine ring to control the position of functionalization is a promising area of research. nih.gov After the desired modification, these directing groups can be removed, providing access to a wide range of selectively functionalized this compound derivatives.
Advanced Computational Studies for Predictive Synthesis and Reactivity Design
Computational chemistry offers a powerful tool for accelerating the discovery and optimization of synthetic routes and for predicting the reactivity of complex molecules. nih.gov For this compound, advanced computational studies can be employed in several key areas.
Density Functional Theory (DFT) calculations can be used to predict the most likely sites for electrophilic, nucleophilic, and radical attack on the pyrazine ring, taking into account the influence of both the bromo and difluoromethoxy substituents. This information can guide the design of experiments for selective functionalization. Computational modeling can also be used to design more efficient catalysts for the synthesis of the target molecule and its derivatives. For instance, in silico screening of different ligands for palladium catalysts could identify those that promote more efficient cross-coupling reactions of the bromine atom.
Furthermore, predictive synthesis algorithms, which leverage machine learning and large reaction databases, can be used to propose novel and efficient synthetic routes to this compound and its analogs. chemicalbook.com These tools can help chemists to identify non-obvious synthetic strategies and to prioritize the most promising avenues for experimental investigation.
Integration into Automated Synthesis Platforms for High-Throughput Derivatization
The development of automated synthesis platforms has revolutionized the process of drug discovery and materials science by enabling the rapid synthesis and screening of large libraries of compounds. rsc.orgresearchgate.netacs.orgacs.orgrsc.org Integrating the synthesis of this compound derivatives into such platforms would allow for the high-throughput exploration of its chemical space.
Automated flow chemistry systems, for example, can be used to perform multi-step synthetic sequences in a continuous and automated fashion. rsc.orgresearchgate.netacs.org This would allow for the rapid generation of a diverse library of derivatives by varying the coupling partners in cross-coupling reactions with the bromine atom or by exploring different C-H functionalization reactions. The resulting library of compounds could then be screened for biological activity or other desirable properties using high-throughput screening techniques. acs.org This approach would significantly accelerate the identification of new lead compounds for drug discovery or new materials with tailored properties.
Table 2: High-Throughput Derivatization Strategies
| Reaction Type | Variable Component | Potential Derivatives |
| Suzuki-Miyaura Coupling | Aryl and heteroaryl boronic acids | Biaryl and heteroaryl pyrazines |
| Sonogashira Coupling | Terminal alkynes | Alkynyl-substituted pyrazines |
| Buchwald-Hartwig Amination | Amines, amides, carbamates | Amino- and amido-substituted pyrazines |
| C-H Functionalization | Various coupling partners | Pyrazines with substituents at new positions |
Discovery of New Chemical Transformations Applicable to Brominated Difluoromethoxypyrazines
The unique electronic properties of the this compound scaffold make it an ideal substrate for the discovery and development of new chemical transformations. nih.govmdpi.comnih.gov The interplay between the electron-withdrawing bromine and difluoromethoxy groups and the electron-deficient pyrazine ring can lead to unexpected and potentially useful reactivity.
Future research should focus on exploring novel cross-coupling reactions that go beyond the standard Suzuki, Sonogashira, and Buchwald-Hartwig reactions. nih.govmdpi.comnih.gov This could include the development of new catalytic systems for C-S, C-P, or C-B bond formation at the bromine-bearing carbon. Additionally, the development of methods for the selective cleavage and functionalization of the C-F bonds in the difluoromethoxy group would open up entirely new avenues for derivatization. acs.orgacs.orgnih.govnih.gov
The discovery of novel cycloaddition reactions involving the pyrazine ring could also lead to the synthesis of complex, three-dimensional structures with interesting biological properties. nih.govrsc.org The exploration of photochemical and electrochemical transformations of this compound could also uncover new and selective reactivity patterns.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Bromo-5-(difluoromethoxy)pyrazine, and how are intermediates characterized?
- Answer : The compound is typically synthesized via bromination of a pyrazine precursor followed by nucleophilic substitution to introduce the difluoromethoxy group. Key steps include:
- Bromination at the 2-position using reagents like NBS (N-bromosuccinimide) under controlled temperature (0–25°C) .
- Substitution reactions (e.g., with difluoromethoxylation agents) in polar aprotic solvents (e.g., DMF or THF) .
- Intermediate characterization employs ¹H/¹³C NMR to confirm regioselectivity and LC-MS to verify molecular weight .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Answer :
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 8.2–8.5 ppm), while ¹⁹F NMR confirms difluoromethoxy group presence (δ -80 to -85 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₆H₄BrF₂N₂O) and detects isotopic patterns for bromine .
- IR Spectroscopy : C-Br stretching (~550 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) provide additional confirmation .
Advanced Research Questions
Q. How can reaction conditions be optimized for cross-coupling reactions involving this compound?
- Answer :
- Catalyst Selection : Pd(PPh₃)₄ or Pd(dba)₂ for Suzuki-Miyaura coupling with aryl boronic acids .
- Solvent System : Use toluene/water mixtures (3:1) at 80–100°C to balance reactivity and solubility .
- Additives : K₂CO₃ or Cs₂CO₃ as bases enhance coupling efficiency .
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in PE/EA 4:1) and purify via flash chromatography .
Q. What role do electronic effects of substituents play in the reactivity of this compound?
- Answer :
- Electron-Withdrawing Effects : The bromine atom directs electrophilic substitution to the 3-position, while the difluoromethoxy group (-OCF₂H) reduces electron density on the pyrazine ring, favoring nucleophilic attacks .
- Steric Effects : The difluoromethoxy group’s bulkiness may hinder reactions at adjacent positions, requiring tailored catalysts (e.g., bulky phosphine ligands) .
- Computational Insights : DFT studies predict charge distribution, guiding site-selective modifications .
Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?
- Answer :
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, with IC₅₀ calculated via nonlinear regression .
Q. How do computational methods aid in predicting the reactivity and stability of this compound?
- Answer :
- Molecular Dynamics (MD) : Simulates solvent effects and conformational stability (e.g., in DMSO) .
- TD-DFT Calculations : Predicts UV-Vis absorption spectra for photochemical studies .
- Docking Studies : Models interactions with biological targets (e.g., ATP-binding pockets) to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
